Methyl(oxolan-2-ylmethyl)amine
Overview
Description
Mechanism of Action
Mode of Action
It is known that amines can undergo reactions such as the Hofmann elimination
Pharmacokinetics
The compound is a liquid at room temperature, which may influence its absorption and distribution
Result of Action
Given the lack of specific information, it is difficult to describe the precise results of its action .
Biochemical Analysis
Biochemical Properties
Methyl(oxolan-2-ylmethyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. These interactions are crucial as they can influence the metabolic pathways and the overall biochemical environment within the cell .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux. This modulation can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable at room temperature, but its activity can decrease over time due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and causing cellular damage. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and the levels of metabolites within the cell. For instance, the oxidation of this compound by cytochrome P450 can lead to the formation of reactive intermediates that can further participate in other biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. For example, certain transporters can facilitate the uptake of this compound into cells, while binding proteins can sequester it within specific organelles .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its activity and function. For instance, localization to the mitochondria can influence mitochondrial metabolism, while localization to the nucleus can impact gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(oxolan-2-ylmethyl)amine can be synthesized through nucleophilic substitution reactions involving haloalkanes and amines . One common method involves the reaction of a haloalkane with methylamine under controlled conditions to yield the desired product. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nucleophilic substitution reactions similar to those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl(oxolan-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form amine oxides.
Substitution: It can react with acid chlorides to form amides.
Common Reagents and Conditions
Substitution: Acid chlorides are typically used in the presence of a base such as pyridine to facilitate the formation of amides.
Major Products
Oxidation: The major product is the corresponding amine oxide.
Substitution: The major product is the corresponding amide.
Scientific Research Applications
Methyl(oxolan-2-ylmethyl)amine has several applications in scientific research:
Comparison with Similar Compounds
Methyl(oxolan-2-ylmethyl)amine can be compared to other similar compounds such as:
N-methyl(tetrahydro-2-furanyl)methanamine: This compound shares a similar structure but may have different reactivity and applications.
Tetrahydrofurfurylamine: Another related compound with similar uses in organic synthesis and research.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
N-methyl-1-(oxolan-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUDVVHGQMPPEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281770 | |
Record name | Tetrahydro-N-methyl-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2439-57-8 | |
Record name | Tetrahydro-N-methyl-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2439-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Tetrahydrofurfuryl)-N-methylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2439-57-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrahydro-N-methyl-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tetrahydrofurfuryl)-N-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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